molecular formula C10H10ClFN2O5 B8683397 ethyl N-(4-chloro-6-fluoro-2-methoxy-3-nitrophenyl)carbamate CAS No. 188788-08-1

ethyl N-(4-chloro-6-fluoro-2-methoxy-3-nitrophenyl)carbamate

Cat. No. B8683397
M. Wt: 292.65 g/mol
InChI Key: ABQSMCBGUOBUIQ-UHFFFAOYSA-N
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Patent
US06352958B1

Procedure details

Under a nitrogen atmosphere, a solution of 30.6 grams (0.109 mole) of ethyl N-(4-chloro-2,6-difluoro-3-nitrophenyl)carbamate and 18 mL (0.449 mole) of methanol in 175 mL of dioxane was stirred and 218 mL (0.218 mole) of 1M sodium trimethylsilanoate (in tetrahydrofuran) was added dropwise during a 45 minute period. Upon completion of addition, the reaction mixture was heated to 65° C. where it stirred for three hours. At the conclusion of this period, the reaction mixture was allowed to cool to ambient temperature where it stirred for about 18 hours. The reaction mixture was concentrated under reduced pressure to a residue. The residue was taken up in cold 3N hydrochloric acid. The resulting solid was collected by filtration, washed with petroleum ether, and heat dried under vacuum, yielding 21.3 grams of title compound. The NMR spectrum was consistent with the proposed structure.
Name
ethyl N-(4-chloro-2,6-difluoro-3-nitrophenyl)carbamate
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium trimethylsilanoate
Quantity
218 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([NH:9][C:10](=[O:14])[O:11][CH2:12][CH3:13])=[C:4](F)[C:3]=1[N+:16]([O-:18])=[O:17].[CH3:19][OH:20]>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([NH:9][C:10](=[O:14])[O:11][CH2:12][CH3:13])=[C:4]([O:20][CH3:19])[C:3]=1[N+:16]([O-:18])=[O:17]

Inputs

Step One
Name
ethyl N-(4-chloro-2,6-difluoro-3-nitrophenyl)carbamate
Quantity
30.6 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1)F)NC(OCC)=O)F)[N+](=O)[O-]
Name
Quantity
18 mL
Type
reactant
Smiles
CO
Name
Quantity
175 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
sodium trimethylsilanoate
Quantity
218 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature where it
STIRRING
Type
STIRRING
Details
stirred for about 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure to a residue
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with petroleum ether
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1)F)NC(OCC)=O)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.